molecular formula C16H18N2O4S2 B2913975 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 932320-51-9

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Cat. No. B2913975
CAS RN: 932320-51-9
M. Wt: 366.45
InChI Key: HTUCKWSGKIVTDL-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is known for its unique mechanism of action and its ability to modulate various biological processes.

Scientific Research Applications

Synthesis of Quinolines

The compound serves as an intermediate in the synthesis of quinolines, which are heterocyclic aromatic organic compounds. Quinolines have a wide range of applications, including serving as the scaffold for various therapeutic agents . The process involves the reaction of Morita–Baylis–Hillman acetates with methanesulfonamide to produce tertiary dihydroquinoline sulfonamides, which can then undergo elimination to yield substituted quinoline products .

Antibacterial Agents

Derivatives of the compound have shown emergent antibacterial activity. When combined with cell-penetrating peptides like octaarginine, these derivatives can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests potential applications in developing new antibacterial therapies.

Organic Synthesis Catalysis

N-(Phenylsulfonyl)benzenesulfonamide derivatives, which are structurally related to the compound , have been used as organo-catalysts for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties, indicating the compound’s role in facilitating the synthesis of medically relevant structures.

Crystallography Studies

The crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline has been determined, which can aid in understanding the conformational dynamics and bonding interactions within the molecule . This information is crucial for designing drugs and other materials that incorporate such structural motifs.

Chemical Property Prediction

The compound has been used in computational studies to predict chemical properties using various chemical identifiers or molecular structures . This application is significant in the field of cheminformatics, where predicting the behavior of chemical compounds is essential for drug discovery and material science.

Research and Industry Applications

Compounds like 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, which are closely related to the compound , have garnered interest for their potential applications in various fields of research and industry. This highlights the versatility of the compound and its derivatives in contributing to diverse scientific endeavors.

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUCKWSGKIVTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

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